

## The Emergence of VCH-286: A Novel Anti-Tuberculosis Candidate Targeting Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | VCH-286   |           |  |  |  |  |
| Cat. No.:            | B15608686 | Get Quote |  |  |  |  |

A Technical Guide for Researchers and Drug Development Professionals

### Introduction

**VCH-286** (also known as GSK2556286 or GSK-286) is a promising early-stage drug candidate for the treatment of tuberculosis (TB). This novel small molecule exhibits potent activity against Mycobacterium tuberculosis (M. tb), the causative agent of TB, by employing a unique mechanism of action that is dependent on the bacterium's metabolism of host cholesterol. This technical guide provides an in-depth overview of the core pre-clinical research on **VCH-286**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols, to support further research and development efforts in the fight against tuberculosis.

# Mechanism of Action: Activation of Adenylyl Cyclase Rv1625c

VCH-286's primary mode of action is the activation of a specific M. to membrane-bound adenylyl cyclase, Rv1625c.[1][2] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels, a crucial second messenger molecule. The elevated cAMP concentration subsequently disrupts the bacterium's ability to metabolize cholesterol, a critical carbon source for M. to during infection.[1][3] This targeted disruption of a key metabolic pathway ultimately inhibits the growth of the bacterium, particularly within the intracellular environment of macrophages.[4][5]





Click to download full resolution via product page

Caption: VCH-286 Signaling Pathway in M. tuberculosis.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from early-stage research on **VCH-286**, demonstrating its potent in vitro and in vivo activity.

Table 1: In Vitro Activity of VCH-286



| Assay                     | M.<br>tuberculosi<br>s Strain    | Medium/Cel<br>I Line                 | Parameter     | Value             | Reference |
|---------------------------|----------------------------------|--------------------------------------|---------------|-------------------|-----------|
| Intracellular<br>Activity | H37Rv<br>(luciferase-<br>tagged) | THP-1<br>Macrophages                 | IC50          | 0.07 μΜ           | [4][5]    |
| Extracellular<br>Activity | H37Rv                            | 7H9 +<br>Tyloxapol +<br>Cholesterol  | MIC           | >10 μM            | [1]       |
| Extracellular<br>Activity | Erdman                           | 7H9 +<br>Tyloxapol +<br>Cholesterol  | IC50          | 0.71 - 2.12<br>μM | [6]       |
| Extracellular<br>Activity | H37Rv                            | 7H9 +<br>Tyloxapol +<br>Glucose      | IC50          | >125 μM           | [5]       |
| Extracellular<br>Activity | Erdman                           | 7H9 +<br>Tyloxapol +<br>Glucose      | IC50          | >50 μM            | [5]       |
| cAMP<br>Production        | Wild-Type M.                     | 7H9 +<br>Cholesterol                 | Fold Increase | ~50-fold          | [1][3]    |
| Cholesterol<br>Catabolism | Wild-Type M.<br>tb               | Cholesterol-<br>containing<br>medium | Inhibition    | ~90%              | [3]       |

Table 2: In Vivo Efficacy of VCH-286 in Mouse Models of Tuberculosis



| Mouse Model                              | Dosing<br>Regimen                                                    | Duration | Outcome                                                      | Reference |
|------------------------------------------|----------------------------------------------------------------------|----------|--------------------------------------------------------------|-----------|
| Acute Infection<br>(C57BL/6 mice)        | 200 mg/kg, p.o.,<br>daily                                            | 8 days   | Significant<br>reduction in lung<br>CFU                      | [5]       |
| Chronic Infection<br>(BALB/c mice)       | 10 - 200 mg/kg,<br>p.o., 5<br>days/week                              | 4 weeks  | Significant bactericidal effect; maximal effect at ≤10 mg/kg | [5]       |
| Chronic Infection<br>(C3HeB/FeJ<br>mice) | 10 - 200 mg/kg,<br>p.o., 5<br>days/week                              | 4 weeks  | Significant<br>bactericidal<br>effect                        | [4]       |
| Subacute<br>Infection (BALB/c<br>mice)   | 50 mg/kg, p.o.,<br>single dose with<br>Bedaquiline and<br>Pretomanid | N/A      | Increased efficacy of the combination regimen                | [5]       |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the early-stage research of **VCH-286**.

# Determination of Intracellular Activity (IC50) in THP-1 Macrophages







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Emergence of VCH-286: A Novel Anti-Tuberculosis Candidate Targeting Cholesterol Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608686#early-stage-research-on-vch-286-for-tuberculosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com